2-(Propylamino)benzonitrile
Overview
Description
2-(Propylamino)benzonitrile is a chemical compound with the CAS Number: 74396-53-5 and a molecular weight of 160.22 . It has a linear formula of C10H12N2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12N2/c1-2-7-12-10-6-4-3-5-9(10)8-11/h3-6,12H,2,7H2,1H3 . This indicates that the molecule consists of a benzonitrile group (a benzene ring attached to a nitrile group) and a propylamino group (a three-carbon chain attached to an amino group).Scientific Research Applications
1. Catalytic Hydrogenation
Research shows that benzonitrile can be catalytically hydrogenated to produce benzylamine. For instance, Bawane and Sawant (2004) conducted a study on the hydrogenation of benzonitrile using Raney nickel as a catalyst, observing the effects of variables like hydrogen partial pressure and reaction temperature (Bawane & Sawant, 2004). This process is significant for understanding the transformations involving 2-(Propylamino)benzonitrile.
2. Electrocatalytic Oxidation
Wang et al. (2020) developed a method for the electrocatalytic oxidation of benzylamine to benzonitrile using multi-metallic two-dimension conductive metal-organic frameworks (2D cMOF) as anodic electrocatalysts. This study presents a green, efficient synthesis strategy for benzonitrile, highlighting its importance in organic synthesis, pharmaceuticals, and dyestuffs industry (Wang et al., 2020).
3. Ruthenium-Catalyzed Hydrogenation
Reguillo et al. (2010) explored the mechanism of ruthenium-catalyzed hydrogenation of nitriles, providing insights into the activation and conversion process. This research is relevant for understanding the chemical reactions and transformations involving this compound (Reguillo et al., 2010).
4. Synthesis of Quinazolines
Marinho and Proença (2015) demonstrated a method for preparing 2-substituted 4-(arylamino)quinazolines from 2-(acylamino)benzonitriles. This synthesis process is significant in the context of pharmaceutical and organic chemistry, where this compound could potentially play a role (Marinho & Proença, 2015).
5. Electrochemical Reduction
Krishnan, Ragupathy, and Udupa (1975) studied the electrochemical reduction of benzonitrile to benzylamine, providing an alternative to conventional catalytic hydrogenation. This research may have implications for the applications of this compound in industries where such electrochemical processes are relevant (Krishnan, Ragupathy, & Udupa, 1975).
6. Transformation in Supercritical Alcohols
Kamitanaka et al. (2008) investigated the reactions of benzonitrile in supercritical alcohols, exploring the conversion to different products under various conditions. This study is relevant to understanding the chemical behavior of compounds similar to this compound under extreme conditions (Kamitanaka et al., 2008).
properties
IUPAC Name |
2-(propylamino)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-2-7-12-10-6-4-3-5-9(10)8-11/h3-6,12H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIOPQYCYPGLIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=CC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447574 | |
Record name | 2-(Propylamino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
74396-53-5 | |
Record name | 2-(Propylamino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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